molecular formula C13H7F10NO4 B2841308 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid CAS No. 1024184-05-1

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid

Cat. No.: B2841308
CAS No.: 1024184-05-1
M. Wt: 431.186
InChI Key: HYDGMCWPQWLFOL-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid typically involves multiple steps:

    Carbamoylation: The carbamoyl group is introduced by reacting an appropriate amine with phosgene or a similar reagent.

    Esterification and Hydrolysis: The esterification of intermediate compounds followed by hydrolysis yields the final acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:

    Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

    Purification: Techniques like distillation, crystallization, and chromatography are employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are facilitated by the electron-withdrawing fluorine atoms, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid is utilized in several fields:

    Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its stability and reactivity.

    Medicine: Explored for drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Applied in the production of high-performance materials, coatings, and surfactants.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or modifying their activity.

    Pathways: It may influence metabolic pathways by altering enzyme kinetics or binding to specific proteins, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4-Hexafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

Uniqueness

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid stands out due to its specific combination of fluorinated groups and carbamoyl functionality, which imparts unique reactivity and stability compared to other fluorinated compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-5-oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)anilino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F10NO4/c14-7(15)12(20,21)28-6-3-1-2-5(4-6)24-8(25)10(16,17)13(22,23)11(18,19)9(26)27/h1-4,7H,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDGMCWPQWLFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F10NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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